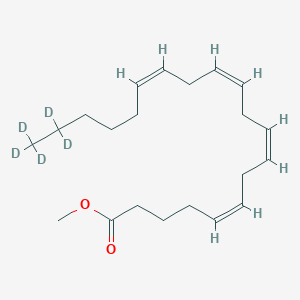

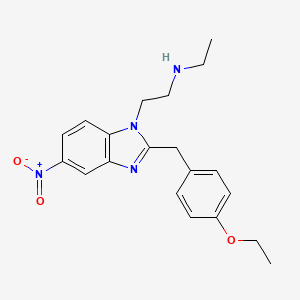

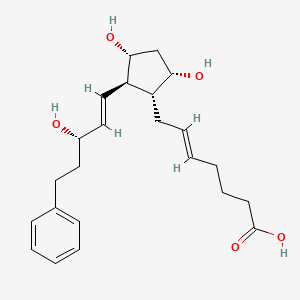

![molecular formula C44H83N3O6 B8236322 2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate](/img/structure/B8236322.png)

2-Tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

93-O17O は、カルコゲンを含むイオン化可能なカチオン性脂質様物質です。 この化合物は、主に、薬物送達や遺伝子治療など、さまざまな生物医学的用途に不可欠な脂質ナノ粒子 (LNP) の形成に使用されます。 .

準備方法

合成経路と反応条件

93-O17O の合成には、脂質様構造へのカルコゲン元素の組み込みが含まれます。具体的な合成経路と反応条件は、機密情報であり、専門的な化学文献に記載されています。

工業生産方法

93-O17O の工業生産は、通常、高純度と高収率を確保するスケーラブルな合成経路に従います。このプロセスには以下が含まれます。

原料の調製: 高純度の出発物質を調達します。

反応の設定: 一貫性を維持するために、制御された環境で合成を行います。

精製: クロマトグラフィーなどの技術を使用して最終製品を精製します。

品質管理: さまざまな分析方法によって、製品が厳格な品質基準を満たしていることを確認します。

化学反応の分析

反応の種類

93-O17O は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、化学的性質が変化します。

還元: 還元反応は、イオン化基を修飾し、化合物の生物系における挙動に影響を与える可能性があります。

置換: さまざまな置換反応が起こり、脂質様構造の修飾が可能になります。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化化合物、求核剤。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、還元によってより還元された脂質様構造が生成される可能性があります。

科学研究における用途

93-O17O は、科学研究において幅広い用途を持っています。

化学: 複雑な脂質構造の合成に使用されます。

生物学: 細胞への遺伝物質の送達を促進します。

医学: 脂質ベースの薬物送達システムの開発において重要な役割を果たします。

科学的研究の応用

93-O17O has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex lipid structures.

Biology: Facilitates the delivery of genetic material into cells.

Medicine: Plays a crucial role in the development of lipid-based drug delivery systems.

Industry: Utilized in the production of lipid nanoparticles for various applications, including vaccines and therapeutics

作用機序

93-O17O がその効果を発揮するメカニズムには、治療剤を封入して送達できる脂質ナノ粒子の形成が含まれます。この化合物のイオン化可能なカチオン性の特徴により、生物膜と相互作用して、その荷物を細胞内に送達することができます。関連する分子標的と経路には以下が含まれます。

細胞膜: 透過性を高めるために脂質二重層と相互作用します。

エンドソームからの脱出: 封入された薬剤を細胞質に放出することを促進します。

類似の化合物との比較

類似の化合物

DOTAP: 遺伝子送達に使用される別のカチオン性脂質様物質。

DOPC: カチオン性脂質と組み合わせてよく使用される中性脂質。

DMG-PEG: 安定性を高めるためのポリエチレングリコール修飾脂質。

93-O17O の独自性

93-O17O は、カルコゲン含有構造により、安定性の向上や生物膜との特定の相互作用など、独自の特性を備えているため、際立っています。 このため、治療剤の精密な送達と制御された放出を必要とする用途に特に効果的です。 .

類似化合物との比較

Similar Compounds

DOTAP: Another cationic lipidoid used in gene delivery.

DOPC: A neutral lipid often used in combination with cationic lipids.

DMG-PEG: A polyethylene glycol-modified lipid for enhanced stability.

Uniqueness of 93-O17O

93-O17O stands out due to its chalcogen-containing structure, which provides unique properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly effective for applications requiring precise delivery and controlled release of therapeutic agents .

特性

IUPAC Name |

2-tetradecoxyethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecoxyethoxy)propyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H83N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-50-38-40-52-43(48)28-33-46(31-27-32-47-35-30-45-42-47)34-29-44(49)53-41-39-51-37-26-24-22-20-18-16-14-12-10-8-6-4-2/h30,35,42H,3-29,31-34,36-41H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJOKQMHTYTQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOC(=O)CCN(CCCN1C=CN=C1)CCC(=O)OCCOCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H83N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

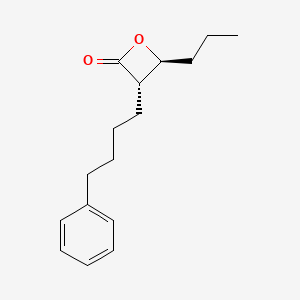

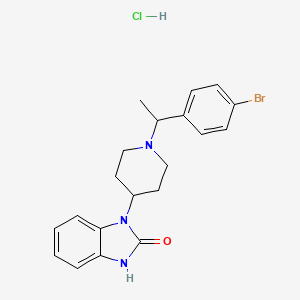

![methyl 6-[3-ethenyl-4-[(Z)-3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8236248.png)

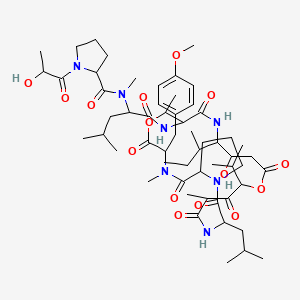

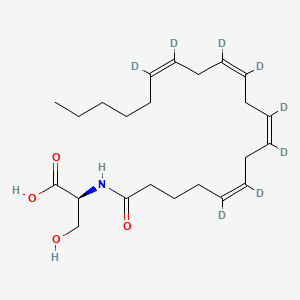

![3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B8236250.png)

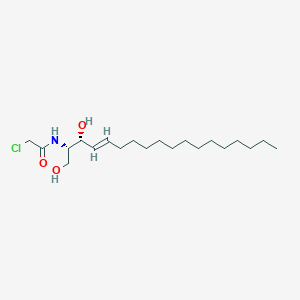

![(1S,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8236263.png)

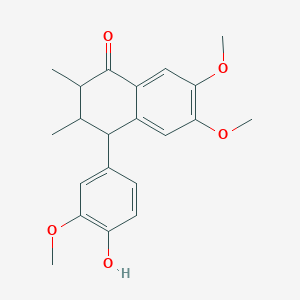

![2-Tetradecylsulfanylethyl 3-[3-imidazol-1-ylpropyl-[3-oxo-3-(2-tetradecylsulfanylethoxy)propyl]amino]propanoate](/img/structure/B8236323.png)